2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
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Overview
Description
2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a cyclohexenyl group, and a thiazinan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzamide Core: This step involves the reaction of 2-chlorobenzoyl chloride with an amine to form the benzamide core.
Introduction of the Cyclohexenyl Group: The cyclohexenyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexene reacts with the benzamide core in the presence of a Lewis acid catalyst.
Formation of the Thiazinan-2-yl Group: This step involves the reaction of the intermediate compound with a thiazine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cyclohexenyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the benzamide core, potentially leading to the formation of amine derivatives.
Substitution: The chlorine atom in the benzamide core can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexenyl group can lead to cyclohexanone derivatives, while reduction of the benzamide core can yield amine derivatives.
Scientific Research Applications
2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: This compound has a similar structure but lacks the thiazinan-2-yl group.
4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide: This compound has a similar structure but with a different substitution pattern on the benzamide core.
Uniqueness
The presence of the thiazinan-2-yl group in 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide distinguishes it from similar compounds. This group can impart unique chemical and biological properties, making the compound of particular interest for research and development.
Properties
Molecular Formula |
C19H25ClN2O3S |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide |
InChI |
InChI=1S/C19H25ClN2O3S/c20-18-14-16(22-12-4-5-13-26(22,24)25)8-9-17(18)19(23)21-11-10-15-6-2-1-3-7-15/h6,8-9,14H,1-5,7,10-13H2,(H,21,23) |
InChI Key |
MWUXIQWYGNRYCP-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl |
Origin of Product |
United States |
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